![molecular formula C16H22ClN3O5S B2686735 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride CAS No. 1215455-53-0](/img/structure/B2686735.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride
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Overview
Description
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” is a chemical compound with the molecular weight of 241.2 . It’s stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.2 .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research indicates that compounds with morpholine derivatives exhibit significant potential in clinical settings for conditions like emesis and depression due to their high affinity and oral activity as neurokinin-1 (NK1) receptor antagonists. These compounds have been highlighted for their solubility and effectiveness in pre-clinical tests, suggesting a pathway for the development of treatments for emesis (vomiting) and depression related to NK1 receptor activity (Harrison et al., 2001).
Anticonvulsant Activity
Morpholine and benzothiazole derivatives have shown promise in the synthesis of new hybrid compounds with broad spectra of activity in preclinical seizure models. Such compounds combine elements from well-known antiepileptic drugs, displaying high protective indexes and suggesting an advantageous safety profile. This research opens avenues for the development of new antiepileptic drugs with improved efficacy and safety (Kamiński et al., 2015).
Antimicrobial Agents
The synthesis of 1,2,4-triazole derivatives containing a morpholine moiety has been explored for their antimicrobial properties. These compounds were found to possess good to moderate antimicrobial activity, indicating the potential of morpholine-based compounds in the development of new antimicrobial agents (Sahin et al., 2012).
Antioxidant and Anticancer Activities
Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , have shown significant antioxidant and anticancer activities. These findings suggest potential applications in cancer treatment, particularly for compounds that can be more cytotoxic to certain cancer cell lines than standard treatments (Tumosienė et al., 2020).
Polymer Functionalization
Research into the polymerization of isopropenyl oxazoline, a compound structurally related to oxazolines, highlights the utility of such monomers in creating functional polymers. These polymers exhibit thermoresponsive behavior and can be further functionalized, suggesting applications in smart materials and biomedical fields (Weber et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S.ClH/c20-15(17-6-8-18-9-11-24-12-10-18)5-7-19-16(21)13-3-1-2-4-14(13)25(19,22)23;/h1-4H,5-12H2,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNAWWJRFZPPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride |
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